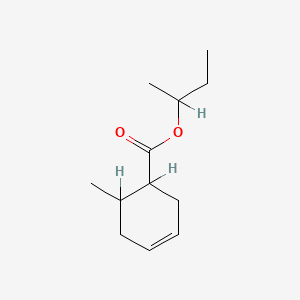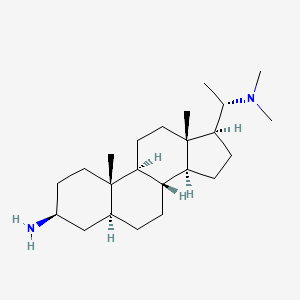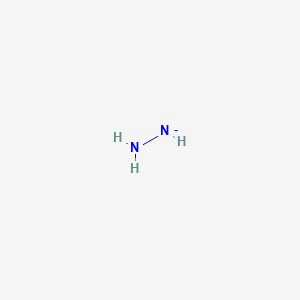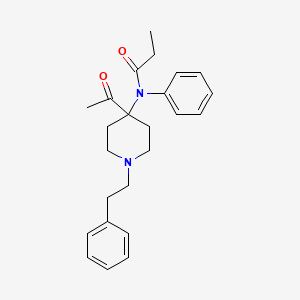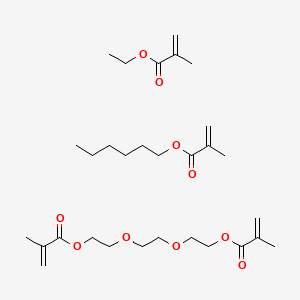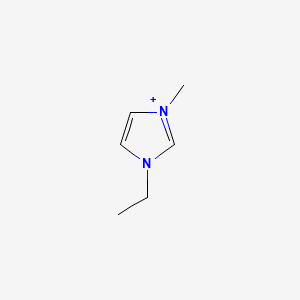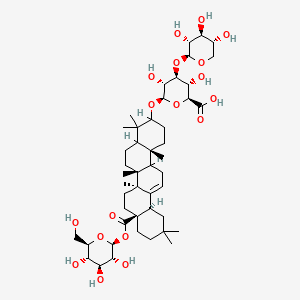
噻环乙烷
描述
Thietane is an organosulfur heterocyclic compound containing a saturated four membered ring with 3 carbon atom and 1 sulfur atom. It has a role as a metabolite.
科学研究应用
合成和药学重要性
噻环乙烷因其在药物化合物中的重要性以及在有机合成中作为中间体的作用而受到认可。合成它们的一个著名方法涉及噻环丙烷的环扩张,这是通过与三甲基氧代磺鎓碘化物和氢化钠的反应实现的。这个过程对于从容易获得的噻环丙烷有效制备噻环乙烷至关重要 (Dong & Xu,2017)。此外,已经开发了包括亲核环化和光化学环加成在内的各种噻环乙烷合成方法,突出了它们在有机化学中的多功能性 (Xu,2020)。
光物理性质
研究噻环乙烷的光物理性质对于理解其应用至关重要。例如,已经使用同步辐射研究了噻环乙烷蒸汽的光吸收截面,揭示了它们的里德伯格级数和振动结构。此类研究对于理解激发态中的分子几何形状和振动频率至关重要 (Tokue、Hiraya 和 Shobatake,1989)。
在诱变损伤修复中的作用
噻环乙烷已被用作研究修复诱变 (6-4) 损伤的模型。它们在电子给体和裂解效率方面与氧杂环丙烷化合物的比较为黄素诱导的裂解等生化过程提供了有价值的见解 (Friedel、Cichon 和 Carell,2005)。
药物化学应用
在药物化学中,与氧杂环丙烷相比,噻环乙烷环尽管受到的关注较少,但在类似物设计和等排取代中显示出潜力。这突出了其在开发新型治疗剂中的潜在用途 (Francisco & Ballatore,2022)。
在杂环合成中的环扩张
噻环乙烷通过环扩张在合成更大的杂环化合物中至关重要。这些扩张,包括亲核和亲电开环,在制备含硫化合物中起着至关重要的作用,并展示了噻环乙烷的化学多功能性 (Xu,2015)。
安全和危害
未来方向
Thietanes are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives . Future research directions could focus on the development of more efficient synthesis methods and the exploration of new applications of Thietane in pharmaceuticals and organic synthesis.
作用机制
Target of Action
Thietane, also known as Trimethylene Sulfide, is an important aliphatic four-membered thiaheterocycle . It is found in the pharmaceutical core and structural motifs of some biological compounds . .
Mode of Action
Thietane is a useful intermediate in organic synthesis , and its interaction with its targets could be inferred from its role in the synthesis of various compounds.
Biochemical Pathways
Thietane is involved in various synthetic methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . These methods provide strategies for the efficient preparation of Thietane and its derivatives . The affected pathways and their downstream effects are subject to the specific reactions in which Thietane is involved.
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment . More research is needed to outline the ADME properties of Thietane and their impact on bioavailability.
Result of Action
As a useful intermediate in organic synthesis , Thietane contributes to the formation of various compounds, which may have different molecular and cellular effects depending on their structure and function.
生化分析
Biochemical Properties
Thietane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thietane has been shown to interact with olfactory receptors in both mice and humans, specifically MOR244-3 and OR2T11, in the presence of copper . These interactions are crucial for the detection of sulfurous odors, which are important for certain biological functions such as predator-prey interactions.
Cellular Effects
Thietane influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thietane can modulate the activity of certain olfactory receptors, leading to changes in cellular responses to environmental stimuli . Additionally, thietane’s interaction with specific proteins can alter gene expression patterns, thereby influencing cellular metabolism and other critical functions.
Molecular Mechanism
At the molecular level, thietane exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for olfactory receptors, binding to these proteins and triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately resulting in changes in gene expression and cellular function. Thietane’s ability to interact with copper ions is also significant, as it can influence the binding affinity and activity of certain receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thietane can change over time. Thietane is relatively stable under standard conditions, but it can undergo degradation under certain circumstances. Long-term studies have shown that thietane can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact.
Dosage Effects in Animal Models
The effects of thietane vary with different dosages in animal models. At low doses, thietane can effectively modulate receptor activity and influence cellular responses without causing significant toxicity . At higher doses, thietane may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. These threshold effects are important for understanding the safe and effective use of thietane in various applications.
Metabolic Pathways
Thietane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by specific enzymes, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and function of thietane within biological systems. Additionally, thietane’s interactions with metabolic enzymes can affect metabolic flux and the levels of certain metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, thietane is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the proper distribution and accumulation of thietane, ensuring that it reaches its target sites and exerts its biological effects.
Subcellular Localization
Thietane’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These mechanisms direct thietane to specific compartments or organelles within the cell, where it can perform its functions . For example, thietane may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. This localization is essential for the compound’s activity and function within the cell.
属性
IUPAC Name |
thietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-2-4-3-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROQCDVUIHRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-32-3 | |
| Record name | Polythietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059773 | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287-27-4 | |
| Record name | Thietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thietane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thietane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thietane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O7C19QQDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


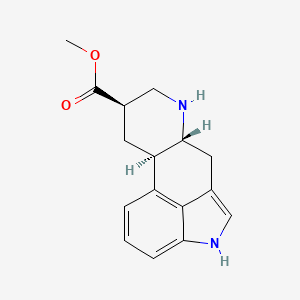
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
